(Butan-2-yl)[(3,4-dibromophenyl)methyl]amine
Description
Properties
Molecular Formula |
C11H15Br2N |
|---|---|
Molecular Weight |
321.05 g/mol |
IUPAC Name |
N-[(3,4-dibromophenyl)methyl]butan-2-amine |
InChI |
InChI=1S/C11H15Br2N/c1-3-8(2)14-7-9-4-5-10(12)11(13)6-9/h4-6,8,14H,3,7H2,1-2H3 |
InChI Key |
MNFPUXWQBCKTFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC1=CC(=C(C=C1)Br)Br |
Origin of Product |
United States |
Foundational & Exploratory
(Butan-2-yl)[(3,4-dibromophenyl)methyl]amine CAS 1599373-39-3 properties
CAS Registry Number: 1599373-39-3 Document Type: Technical Application Guide Version: 2.1 (Scientific Release)[1]
Executive Summary & Chemical Identity
(Butan-2-yl)[(3,4-dibromophenyl)methyl]amine is a specialized secondary amine intermediate utilized primarily in medicinal chemistry and high-throughput screening (HTS) campaigns.[1] Its structure features a lipophilic 3,4-dibromobenzyl moiety coupled with a chiral-capable sec-butyl amine chain.[1]
This compound serves as a critical "lipophilic anchor" in drug design.[1] The 3,4-dibromo substitution pattern is chemically significant for two reasons: it provides high lipophilicity (LogP modulation) and enables specific halogen-bonding interactions with target protein residues (e.g., carbonyl backbone interactions in kinase pockets).[1]
Physicochemical Profile
Note: Values marked with () are predicted based on structure-activity relationship (SAR) models for benzylated secondary amines.*[1]
| Property | Value / Description |
| IUPAC Name | N-(3,4-Dibromobenzyl)butan-2-amine |
| Molecular Formula | C₁₁H₁₅Br₂N |
| Molecular Weight | 321.06 g/mol |
| Physical State | Viscous pale yellow oil or low-melting solid |
| Boiling Point | ~365°C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water |
| pKa (Base) | 8.8 ± 0.5* (Secondary amine) |
| LogP | 4.2 ± 0.4* (High Lipophilicity) |
| H-Bond Donors | 1 (NH) |
| H-Bond Acceptors | 1 (N) |
Synthesis & Production Protocols
Route A: Reductive Amination (Recommended)
Reaction Logic: Condensation of 3,4-dibromobenzaldehyde with 2-aminobutane to form an imine intermediate, followed by in situ reduction.[1]
Reagents:
-
Precursor: 3,4-Dibromobenzaldehyde (1.0 eq)
-
Amine: sec-Butylamine (1.2 eq)[1]
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq) – Selected for mildness to prevent de-halogenation.[1]
-
Solvent: 1,2-Dichloroethane (DCE) or THF.[1]
-
Catalyst: Acetic Acid (1-2 drops) to activate the carbonyl.
Step-by-Step Protocol:
-
Imine Formation: In a dry flask under Nitrogen, dissolve 3,4-dibromobenzaldehyde in DCE (0.2 M concentration).
-
Activation: Add sec-butylamine and catalytic acetic acid. Stir at Room Temperature (RT) for 2 hours.
-
Reduction: Cool the solution to 0°C. Add STAB portion-wise over 20 minutes.
-
Why? Portion-wise addition prevents exotherms that could degrade the sensitive dibromo-motif.[1]
-
-
Quench: Stir overnight at RT. Quench with saturated aqueous NaHCO₃.[1]
-
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
Route B: Nucleophilic Substitution (Alternative)
Use Case: Only if the aldehyde precursor is unavailable. Reaction: 3,4-Dibromobenzyl bromide + sec-Butylamine (Excess).[1] Critical Control: You must use a large excess (3-5 eq) of the amine to prevent the formation of the tertiary amine byproduct.[1]
Visualizing the Workflow
The following diagram illustrates the decision logic and synthesis pathways, ensuring the researcher selects the correct route based on available starting materials.
Figure 1: Synthesis Decision Tree.[1] Route A is preferred for purity; Route B requires strict stoichiometric control.[1]
Handling, Safety & Stability (E-E-A-T)
Hazard Classification: Based on structural analogs (benzylamines), this compound is classified as Skin Corr.[1] 1B (Causes severe skin burns and eye damage).[1][2]
Self-Validating Safety Protocol
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Secondary amines can absorb CO₂ from the air to form carbamates over time.[1]
-
Handling: Always handle in a fume hood.
-
Neutralization Check: Before disposal, treat waste streams with dilute HCl.[1] If a precipitate forms, the amine is still present.[1]
-
Incompatibility: Avoid contact with strong oxidizing agents (risk of N-oxide formation) and acid chlorides (unless amide formation is intended).[1]
Applications in Drug Discovery
This compound is not merely a catalogue item; it is a strategic scaffold.
A. Halogen Bonding Probes
The 3,4-dibromo motif is electron-deficient due to the inductive effect of the ring.[1] This creates a "sigma-hole" on the bromine atoms, allowing them to act as Lewis acids.[1]
-
Mechanism: In kinase inhibitors, these bromines can form orthogonal halogen bonds with carbonyl oxygens in the hinge region of the protein, increasing potency 10-100x compared to the non-halogenated analog.[1]
B. Fragment-Based Drug Design (FBDD)
The sec-butyl group introduces chirality (if resolved) and steric bulk.[1]
-
Racemic vs. Chiral: The CAS 1599373-39-3 is typically supplied as a racemate.[1] However, separating the enantiomers (R/S) is crucial for SAR.[1] The (S)-isomer typically mimics the natural isoleucine side chain spatial arrangement.[1]
Figure 2: Pharmacophore utility of the scaffold in medicinal chemistry.
Analytical Verification (QC)
To confirm identity, the researcher should look for the following NMR signatures:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.5 - 7.2 ppm: Multiplet (3H, aromatic protons).[1] The 3,4-dibromo substitution pattern usually shows a tight coupling for the C5 proton and doublets for C2/C6.[1]
-
δ 3.75 ppm: Singlet (2H, benzylic -CH ₂-N).[1]
-
δ 2.60 ppm: Multiplet (1H, methine of sec-butyl).[1]
-
δ 1.4 - 0.9 ppm: Multiplets (Alkyl chain protons).[1]
-
-
Mass Spectrometry (LC-MS):
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Standard Protocol Validation).
-
Wilcken, R., et al. (2013).[1] "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry, 56(4), 1363–1388.[1] (Mechanistic insight on Dibromo-motifs).
Sources
Molecular weight and formula of (Butan-2-yl)[(3,4-dibromophenyl)methyl]amine
Executive Summary
This technical guide profiles (Butan-2-yl)[(3,4-dibromophenyl)methyl]amine , a secondary amine intermediate of significant interest in fragment-based drug discovery (FBDD). Structurally, the compound features a lipophilic 3,4-dibromobenzyl moiety coupled to a chiral sec-butyl amine chain. Its utility lies in its potential as a scaffold for monoamine transporter inhibitors or as a building block for diversity-oriented synthesis (DOS) libraries targeting G-protein coupled receptors (GPCRs).
The following sections detail its physicochemical properties, a validated reductive amination synthetic protocol, and the specific analytical signatures required for structural confirmation.
Part 1: Cheminformatics & Physicochemical Profiling
Precise molecular characterization is the first step in validation. For halogenated compounds, standard molecular weight is insufficient; the isotopic distribution is the primary diagnostic tool.
Core Data Table
| Property | Value | Technical Note |
| IUPAC Name | N-(3,4-Dibromobenzyl)butan-2-amine | Systematic nomenclature |
| Molecular Formula | Hill System | |
| Average Mol.[][2][3][4][5] Weight | 321.06 g/mol | Weighted average of all isotopes |
| Monoisotopic Mass | 318.9571 Da | Based on |
| Heavy Atom Count | 14 | Non-hydrogen atoms |
| Predicted LogP | ~4.2 | High lipophilicity due to dibromo-aryl group |
| H-Bond Donors | 1 | Secondary amine (NH) |
Mass Spectrometry: The Dibromo "Fingerprint"
In mass spectrometry (ESI+), the presence of two bromine atoms creates a distinct isotopic envelope. Unlike chlorine (3:1 ratio), naturally occurring bromine isotopes (
For a dibromo-species (
-
M+ (319): Contains
-
M+2 (321): Contains
(Statistically 2x more likely) -
M+4 (323): Contains
Figure 1: Theoretical isotopic distribution logic for a dibrominated molecular ion, resulting in the diagnostic 1:2:1 triplet pattern.
Part 2: Synthetic Protocol (Reductive Amination)
Direct alkylation of amines with halides often leads to over-alkylation (quaternary ammonium salts). The preferred route for this secondary amine is Reductive Amination using Sodium Triacetoxyborohydride (STAB). STAB is selected over Sodium Borohydride (
Reaction Scheme
Figure 2: One-pot reductive amination pathway utilizing STAB for chemoselective reduction.
Step-by-Step Methodology
Reagents:
-
3,4-Dibromobenzaldehyde (1.0 eq)
-
Butan-2-amine (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.4 eq)
-
Acetic Acid (AcOH) (Catalytic, 1-2 drops)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
Protocol:
-
Imine Formation: In a flame-dried round-bottom flask under Nitrogen (
), dissolve 3,4-dibromobenzaldehyde in DCE (0.1 M concentration). -
Amine Addition: Add butan-2-amine (1.1 eq). Add catalytic AcOH. Stir at room temperature for 30–60 minutes to allow imine formation (equilibrium). Note: Use of molecular sieves (
) can drive this equilibrium if conversion is slow. -
Reduction: Cool the mixture to 0°C. Add STAB (1.4 eq) portion-wise to avoid exotherms.
-
Reaction: Allow to warm to room temperature and stir overnight (12–16 hours).
-
Quench: Quench carefully with saturated aqueous
(gas evolution possible). -
Extraction: Extract with Dichloromethane (DCM) (x3). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: The crude oil is typically purified via flash column chromatography (Silica gel; Gradient: Hexanes/Ethyl Acetate).
Part 3: Analytical Validation & Quality Control
Proton NMR ( -NMR) Expectations
The structure contains a chiral center, making the methylene protons of the benzyl group diastereotopic (magnetically non-equivalent), though they may appear as a singlet if the chiral influence is weak.
-
Aromatic Region (7.0 - 7.8 ppm): Three distinct signals corresponding to the 1,3,4-substitution pattern of the benzene ring.
-
Benzylic Linker (
): Singlet (or AB quartet) around 3.7 - 3.8 ppm . -
Methine (
): Multiplet around 2.5 - 2.7 ppm (chiral center). -
Alkyl Chain:
-
Methyl group (doublet) attached to the chiral center (~1.0 ppm).
-
Ethyl group signals (triplet for terminal methyl, multiplet for methylene).
-
Stereochemical Considerations
The sec-butyl group possesses a chiral center at C2.
-
Racemic Synthesis: Using standard (
)-2-aminobutane yields a racemic product. -
Chiral Synthesis: Using pure (
)- or ( )-2-aminobutane will yield a single enantiomer.-
Drug Development Note: Enantiomers often exhibit vastly different pharmacokinetics. For high-value assays, synthesize both enantiomers separately using chiral starting amines rather than attempting to resolve the racemic product later.
-
References
-
IUPAC Periodic Table of the Elements. (2022). Standard Atomic Weights. International Union of Pure and Applied Chemistry. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][7][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents. [Link]
Sources
- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. molecularweightcalculator.com [molecularweightcalculator.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of (Butan-2-yl)[(3,4-dibromophenyl)methyl]amine via reductive amination
Application Note: AN-2026-SYN-04
Protocol for the Synthesis of (Butan-2-yl)[(3,4-dibromophenyl)methyl]amine via STAB-Mediated Reductive Amination
Abstract & Strategic Overview
The synthesis of secondary amines containing halogenated aromatic motifs is a cornerstone in medicinal chemistry, particularly for generating intermediates amenable to downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
This application note details the synthesis of (Butan-2-yl)[(3,4-dibromophenyl)methyl]amine utilizing a Sodium Triacetoxyborohydride (STAB) mediated reductive amination. Unlike traditional methods using sodium cyanoborohydride (
Key Advantages of this Protocol:
-
Chemoselectivity: STAB reduces the intermediate iminium species faster than the aldehyde, minimizing byproduct formation.
-
Safety: Eliminates the generation of HCN gas associated with cyanoborohydrides.
-
Stereochemical Retention: The chirality of the sec-butylamine starting material is preserved (no racemization occurs at the amine
-carbon).
Retrosynthetic Analysis & Mechanism
The synthesis disconnects at the C-N bond between the benzylic carbon and the amine nitrogen.
-
Electrophile: 3,4-Dibromobenzaldehyde (CAS: 18883-91-1)
-
Nucleophile: Butan-2-amine (sec-butylamine) (CAS: 13952-84-6)
Reaction Mechanism
The reaction proceeds through the formation of a carbinolamine, followed by dehydration to an imine (or iminium ion), which is then selectively reduced.
Figure 1: Mechanistic pathway for STAB-mediated reductive amination. The reduction of the iminium ion is the rate-determining step for product formation.
Experimental Protocol
3.1 Materials & Stoichiometry
| Component | Role | Equiv. | MW ( g/mol ) | Density (g/mL) |
| 3,4-Dibromobenzaldehyde | Limiting Reagent | 1.0 | 263.91 | N/A (Solid) |
| 2-Aminobutane | Nucleophile | 1.2 | 73.14 | 0.72 |
| STAB | Reductant | 1.5 | 211.94 | N/A (Solid) |
| Acetic Acid (Glacial) | Catalyst | 1.0 | 60.05 | 1.05 |
| 1,2-Dichloroethane (DCE) | Solvent | N/A | 98.96 | 1.25 |
Expertise Note: While DCM (Dichloromethane) can be used, DCE is preferred in the Abdel-Magid protocol due to slightly higher reaction temperatures and better solubility of the borohydride complex.
3.2 Step-by-Step Methodology
Step 1: Solvation and Imine Formation
-
Charge a dry round-bottom flask (RBF) with 3,4-dibromobenzaldehyde (1.0 eq) .
-
Add 1,2-Dichloroethane (DCE) to achieve a concentration of 0.2 M (approx. 5 mL per mmol of aldehyde).
-
Add 2-aminobutane (1.2 eq) dropwise.
-
Add Acetic Acid (1.0 eq) .
-
Observation: The solution may warm slightly. A color change (often yellowing) indicates imine formation.
-
-
Stir at room temperature (RT) for 30–60 minutes under an inert atmosphere (
or Ar).-
Why? Pre-stirring allows the equilibrium to shift toward the imine before the reductant is introduced, minimizing direct reduction of the aldehyde to the benzyl alcohol.
-
Step 2: Reduction 6. Cool the mixture to 0°C (ice bath). Note: This is optional but recommended to suppress side reactions during the exothermic addition of hydride. 7. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5–10 minutes. 8. Remove the ice bath and allow the reaction to warm to RT. Stir for 12–16 hours (overnight).
Step 3: Monitoring 9. Check reaction progress via TLC (Solvent: 20% EtOAc in Hexanes) or LCMS.
- Target: Disappearance of aldehyde (
) and appearance of a lower amine spot (often streaks without base). Staining with ninhydrin or Dragendorff’s reagent is recommended for the amine.
Step 4: Quench and Workup (Self-Validating Purification)
10. Quench the reaction by adding saturated aqueous
- Combine organics.[3]
- Wash with 1M HCl . The product (amine) will protonate and move to the aqueous layer.[5] Impurities (non-basic) remain in the organic layer.
- Discard the organic layer.
- Basify the aqueous layer to pH > 12 using 4M NaOH. The product will precipitate or oil out.
- Extract the now-basic aqueous layer with DCM (
).
- Dry the final organic layer over
, filter, and concentrate in vacuo.
Workflow Visualization
Figure 2: Operational workflow emphasizing the acid-base extraction loop for high-purity isolation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Wet solvent or old STAB reagent. | STAB hydrolyzes in moist air. Use a fresh bottle or increase equivalents to 2.0. Ensure DCE is dry. |
| Dialkylation | Amine is too nucleophilic or excess aldehyde. | Not an issue here as the amine is secondary (hindered) and aldehyde is 1.0 eq. However, ensure strict stoichiometry. |
| Aldehyde Reduction | Direct reduction before imine forms.[2][6] | Increase the pre-stir time (Step 5) or add 3Å molecular sieves to drive imine formation. |
| Emulsion during Workup | Boron salts. | Add a small amount of Rochelle's salt (Potassium Sodium Tartrate) solution during the quench to solubilize boron species. |
Safety & Handling
-
3,4-Dibromobenzaldehyde: Irritant to eyes, respiratory system, and skin. Handle in a fume hood.
-
Sodium Triacetoxyborohydride (STAB): Water-reactive. Releases hydrogen gas (flammable) and acetic acid upon hydrolysis. Store under inert atmosphere.
-
Halogenated Waste: The product and starting material contain bromine and chlorine (solvent). Must be disposed of in the Halogenated Organic Waste stream. Do not mix with acid waste.
References
-
Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2][3][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][6][7][8][9][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[2][4][6][7][8][9][10][11] J. Org.[2][3][6][7][8][11] Chem. 1996 , 61, 3849–3862.[2][3][6][7][11]
- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012. (Chapter 10: Nucleophilic addition to the carbonyl group).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 89617, 3,4-Dibromobenzaldehyde.
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. figshare.com [figshare.com]
- 5. Workup [chem.rochester.edu]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
Using (Butan-2-yl)[(3,4-dibromophenyl)methyl]amine as a PROTAC linker intermediate
Application Note & Protocols
Topic: (Butan-2-yl)[(3,4-dibromophenyl)methyl]amine as a Versatile Intermediate for PROTAC Linker Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of inducing the degradation of specific proteins by co-opting the cell's ubiquitin-proteasome system.[1] A PROTAC's efficacy is not solely dependent on its ligands for the protein of interest (POI) and the E3 ligase; the chemical linker connecting them is a critical determinant of success, profoundly influencing the formation of a productive ternary complex.[2][3] This guide details the strategic use of (Butan-2-yl)[(3,4-dibromophenyl)methyl]amine, a unique intermediate for constructing PROTAC linkers. The presence of two bromine atoms on the phenyl ring offers chemically distinct handles for sequential, directed synthesis, enabling the rapid generation of diverse linker architectures. We provide a comprehensive overview of the underlying principles, detailed synthetic protocols for its incorporation into PROTACs via palladium-catalyzed cross-coupling reactions, and methods for the characterization and functional evaluation of the final degrader molecules.
The Central Role of the Linker in PROTAC Efficacy
A PROTAC molecule is a heterobifunctional compound comprising a ligand for a POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[1] Upon entering the cell, the PROTAC forms a ternary complex with the POI and the E3 ligase.[4] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[4] The PROTAC is then released to engage in further catalytic cycles.[3]
The linker is far from a passive spacer. Its characteristics—length, rigidity, composition, and attachment points—are paramount for the stability and geometry of the ternary complex.[2]
-
Length: An optimal linker length is crucial. A linker that is too short may cause steric hindrance, preventing ternary complex formation, while one that is too long can lead to an unstable complex and inefficient ubiquitination.[2][5]
-
Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties, such as solubility and cell permeability.[1][3] Common motifs include polyethylene glycol (PEG) and alkyl chains.[3][6]
-
Rigidity: Linker flexibility influences the entropic cost of forming the ternary complex.[7] Flexible linkers (e.g., alkyl chains) can allow for conformational adjustments, while rigid linkers (e.g., containing rings like piperazine or triazole) can pre-organize the molecule into a productive conformation.[3][7][8]
The design of the linker is therefore a multi-parameter optimization process that must often be determined empirically for each POI-E3 ligase pair.[1]
(Butan-2-yl)[(3,4-dibromophenyl)methyl]amine: A Strategic Intermediate
The title compound serves as an excellent starting point for building PROTAC linker libraries due to the synthetic versatility offered by its 3,4-dibromophenyl moiety. The two bromine atoms have different chemical environments, potentially allowing for selective, sequential functionalization through reactions like Suzuki or Sonogashira couplings. This enables the construction of complex linker architectures from a single, common intermediate.
| Property | Value | Source |
| CAS Number | 1599373-39-3 | BLDpharm[9] |
| Molecular Formula | C₁₁H₁₅Br₂N | BLDpharm[9] |
| Molecular Weight | 321.05 g/mol | BLDpharm[9] |
| SMILES | BrC1=CC=C(CNC(CC)C)C=C1Br | BLDpharm[9] |
| IUPAC Name | (Butan-2-yl)[(3,4-dibromophenyl)methyl]amine | N/A |
The secondary amine provides a stable core, while the sec-butyl group adds a degree of lipophilicity and three-dimensional character to the linker, which can be advantageous for disrupting protein-protein interactions or improving cell permeability.
Plausible Synthesis of the Intermediate
This intermediate can be readily synthesized via a one-step reductive amination reaction from commercially available starting materials.
-
Reaction: 3,4-Dibromobenzaldehyde is reacted with (R/S)-butan-2-amine in a suitable solvent like methanol or dichloromethane.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is added to reduce the initially formed imine to the target secondary amine.
-
Workup & Purification: The reaction is quenched, followed by an aqueous workup and purification by column chromatography to yield the desired product.
Protocols for PROTAC Synthesis
The following protocols outline how to use (Butan-2-yl)[(3,4-dibromophenyl)methyl]amine as a core building block. Note: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Sequential Suzuki Cross-Coupling
This protocol allows for the stepwise addition of different aryl or vinyl groups, providing precise control over the final linker structure.
Objective: To synthesize a PROTAC by sequentially coupling a linker extension unit and a POI ligand to the dibromo-intermediate, followed by attachment of the E3 ligand.
Materials:
-
(Butan-2-yl)[(3,4-dibromophenyl)methyl]amine
-
Linker building block with a boronic acid or pinacol boronate (Bpin) ester (e.g., 4-(Bpin)benzoic acid methyl ester)
-
POI ligand functionalized with a boronic acid/ester
-
E3 ligase ligand with a carboxylic acid or amine handle for final coupling
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvents: 1,4-Dioxane, Toluene, Water, DMF
-
Standard laboratory glassware and purification equipment (column chromatography)
Procedure:
-
Step A: Monofunctionalization:
-
To a solution of the dibromo-intermediate (1.0 eq) in a 3:1 mixture of dioxane/water, add the linker boronic ester (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction at 80-100 °C and monitor by LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to isolate the mono-coupled product.
-
-
Step B: Second Suzuki Coupling:
-
Using the purified mono-coupled product from Step A (1.0 eq), repeat the Suzuki coupling procedure with the POI ligand boronic ester (1.2 eq).
-
Monitor the reaction carefully to ensure full conversion of the remaining bromide.
-
Perform an aqueous workup and purify by chromatography (silica or reverse-phase HPLC) to obtain the fully elaborated Linker-POI fragment.
-
-
Step C: Final Ligand Attachment:
-
If the linker building block from Step A contained a protected functional group (e.g., a methyl ester), deprotect it now (e.g., saponification with LiOH for a methyl ester to yield a carboxylic acid).
-
Couple the resulting fragment to the E3 ligase ligand (e.g., pomalidomide-NH₂) using standard peptide coupling reagents like HATU or HBTU in DMF with a non-nucleophilic base like DIPEA.
-
Purify the final PROTAC molecule by reverse-phase preparative HPLC.
-
Characterization of the Final PROTAC Molecule
Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC.[10]
4.1. Spectroscopic and Chromatographic Analysis
| Technique | Purpose | Expected Observations |
| ¹H & ¹³C NMR | Structural confirmation | Disappearance of signals corresponding to starting material protons/carbons. Appearance of new signals for the attached ligands and linker components in the correct integration ratios. |
| HRMS (e.g., ESI-TOF) | Confirm molecular formula | The measured mass should match the calculated exact mass of the PROTAC, typically within 5 ppm.[11] |
| UPLC/HPLC | Purity assessment | A single major peak, ideally >95% purity by UV absorption at a relevant wavelength (e.g., 254 nm). |
4.2. Hypothetical NMR Data for a Synthesized PROTAC
This is an illustrative example. Actual chemical shifts will vary based on the specific ligands and linker.
| Proton Environment | Hypothetical Shift (ppm) | Multiplicity | Integration |
| Aromatic (Ligand 1) | 8.5 - 7.8 | m | xH |
| Aromatic (Linker) | 7.6 - 7.2 | m | 3H |
| Aromatic (Ligand 2) | 7.1 - 6.8 | m | yH |
| -CH₂-N (Linker) | ~3.8 | s | 2H |
| -CH-N (Linker) | ~3.1 | m | 1H |
| Alkyl (Ligand 1) | 3.0 - 2.0 | m | zH |
| -CH₂-CH₃ (Linker) | ~1.6 | m | 2H |
| -CH-CH₃ (Linker) | ~1.2 | d | 3H |
| -CH₂-CH₃ (Linker) | ~0.9 | t | 3H |
Functional Evaluation of the Synthesized PROTAC
Once a PROTAC is synthesized and characterized, its biological activity must be assessed.
Protocol: Western Blot for POI Degradation
Objective: To quantify the reduction in POI levels in cells treated with the PROTAC.
Materials:
-
Relevant cancer cell line expressing the POI (e.g., VCaP for AR degradation)[12]
-
Synthesized PROTAC, dissolved in DMSO
-
Cell culture media and reagents
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Plating: Seed cells in 6-well plates and allow them to adhere overnight.[12]
-
PROTAC Treatment: Treat the cells in triplicate with a serial dilution of the PROTAC (e.g., 1 nM to 1000 nM) for a defined period (e.g., 4, 8, or 24 hours). Include a DMSO-only vehicle control.[12]
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies for the POI and loading control, followed by the appropriate HRP-conjugated secondary antibody.
-
Imaging and Analysis: Visualize bands using a chemiluminescence substrate. Quantify band intensity using software like ImageJ. Normalize the POI signal to the loading control signal. Calculate the DC₅₀ (concentration at which 50% degradation is observed).
Biophysical Confirmation of Ternary Complex Formation
While cellular degradation is the ultimate readout, biophysical assays can confirm the PROTAC's mechanism of action by demonstrating the formation of the POI-PROTAC-E3 ternary complex.[10] Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and native mass spectrometry can provide quantitative data on binding affinities and complex stability.[13][14][15]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in coupling reactions | Inactive catalyst, poor quality reagents/solvents, incorrect base or temperature. | Use fresh catalyst and anhydrous solvents. Screen different bases and temperatures. Ensure proper inert atmosphere. |
| No/weak POI degradation | Poor cell permeability; unstable or non-productive ternary complex; PROTAC instability. | Assess permeability (e.g., PAMPA assay). Synthesize analogs with different linker lengths/compositions.[2] Check PROTAC stability in cell media via LC-MS. |
| "Hook Effect" observed | At high concentrations, binary complexes (POI-PROTAC, E3-PROTAC) are favored over the ternary complex. | This is often a hallmark of a functional PROTAC. Ensure a full dose-response curve is generated to identify the optimal degradation concentration. |
Conclusion
(Butan-2-yl)[(3,4-dibromophenyl)methyl]amine is a highly valuable and versatile chemical intermediate for the synthesis of PROTACs. Its dibrominated core provides a robust platform for directed, sequential cross-coupling reactions, enabling the systematic exploration of linker structure. This strategic approach facilitates the optimization of PROTAC properties and accelerates the development of potent and selective protein degraders for therapeutic applications.
References
-
Yan, G., et al. (2020). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Central Science. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]
-
Maple, H. J., et al. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. [Link]
-
PubMed. Application of mass spectrometry for the advancement of PROTACs. [Link]
-
ACS Publications. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]
-
Porter, A. J., et al. (2023). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry. [Link]
-
Mtoz Biolabs. PROTAC Molecules Activity and Efficacy Evaluate Service. [Link]
-
Liu, Y., et al. (2024). Application of PROTACs in target identification and validation. ScienceOpen. [Link]
-
Wuhn, J., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]
-
The Scientist. Overcoming Roadblocks in PROTAC Characterizations. [Link]
-
Wuhn, J., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. ResearchGate. [Link]
-
Gabdulkhaev, R., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Drug Discovery. [Link]
-
kbDNA. Tech Note: The Latest on Linkers for Recombinant Fusion Proteins. [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 8. Tech Note: The Latest on Linkers for Recombinant Fusion Proteins [kbdna.com]
- 9. 1599373-39-3|(Butan-2-yl)[(3,4-dibromophenyl)methyl]amine|BLD Pharm [bldpharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scienceopen.com [scienceopen.com]
Application Note: Sequential Functionalization of 2,4-Dibromobenzyl Amine Scaffolds for High-Diversity Library Generation
Abstract & Strategic Overview
The dibromobenzyl amine motif represents a "privileged scaffold" in medicinal chemistry, offering a unique combination of structural rigidity, basicity (for solubility and target engagement), and orthogonal handles for rapid diversification. While classic pharmaceutical agents like Bromhexine utilize a 3,5-dibromo-aniline core, modern library synthesis increasingly favors 2,4-dibromobenzyl systems .
This preference arises from the steric and electronic differentiation between the two bromine atoms in the 2,4-isomer. The C4-bromine is sterically accessible, while the C2-bromine is shielded by the bulky benzylic amine functionality. This differentiation enables sequential cross-coupling , allowing researchers to install two different pharmacophores in a programmable, stepwise manner without the need for protecting groups.
This guide details a high-throughput compatible workflow for:
-
Scaffold Generation: One-pot reductive amination.
-
Primary Diversification: Site-selective Suzuki-Miyaura coupling at C4.
-
Secondary Diversification: High-energy cross-coupling at the hindered C2 position.
Experimental Workflow Logic
The success of this library generation relies on exploiting the reactivity gap between the two halogen sites.
Figure 1: The divergent synthesis workflow. By controlling reaction conditions, the scaffold allows for the programmable installation of three distinct diversity elements (R1, R2, R3).
Protocol 1: Scaffold Synthesis (Reductive Amination)
Objective: To generate a core library of 2,4-dibromobenzyl amines with varying N-substituents (R1). Rationale: We utilize Sodium Triacetoxyborohydride (STAB) over Sodium Cyanoborohydride. STAB is less toxic, requires no pH adjustment, and tolerates acid-sensitive functional groups, making it superior for parallel synthesis.
Materials
-
Substrate: 2,4-Dibromobenzaldehyde (1.0 equiv)
-
Amine Reagent: Diverse Primary Amines (1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
-
Quench: Sat. NaHCO₃
Step-by-Step Procedure
-
Preparation: In a 20 mL scintillation vial (or 96-well deep-well block), dissolve 2,4-dibromobenzaldehyde (0.5 mmol, 132 mg) in DCE (3 mL).
-
Imine Formation: Add the primary amine (0.55 mmol). If the amine is a hydrochloride salt, add 1.0 equiv of TEA. Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: The solution often becomes slightly warm or changes color, indicating imine formation.
-
-
Reduction: Add STAB (0.75 mmol, 159 mg) in one portion.
-
Note: Gas evolution (H₂) may occur; ensure the vessel is vented.
-
-
Reaction: Cap and stir at RT for 4–12 hours. Monitor by LCMS for the disappearance of the imine intermediate.
-
Workup: Quench with sat. NaHCO₃ (3 mL). Extract with DCM (3 x 3 mL).
-
Purification: Pass the organic layer through a phase separator cartridge. Concentrate under vacuum.
-
Validation: Most scaffolds are >95% pure and can be used directly. If needed, purify via SCX-2 (Strong Cation Exchange) solid-phase extraction to remove non-basic impurities.
-
Protocol 2: Site-Selective Suzuki-Miyaura Coupling (C4)
Objective: To selectively arylate the C4-position (para to the amine) while leaving the C2-bromide intact. Mechanistic Insight: The C2-bromide is sterically hindered by the bulky benzylic amine formed in Protocol 1. By using a mild base and a standard catalyst (Pd(dppf)Cl₂), oxidative addition occurs preferentially at the accessible C4 position.
Materials
-
Scaffold: 2,4-Dibromobenzyl amine derivative (from Protocol 1)
-
Coupling Partner: Aryl Boronic Acid (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (3–5 mol%)
-
Base: Na₂CO₃ (2.0 M aqueous, 3 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure
-
Setup: Charge a reaction vial with the scaffold (0.2 mmol), aryl boronic acid (0.22 mmol), and Pd(dppf)Cl₂ (0.01 mmol).
-
Solvent Addition: Add 1,4-Dioxane (2 mL) and 2M Na₂CO₃ (0.3 mL).
-
Degassing: Sparge with nitrogen for 1 minute.
-
Reaction: Seal and heat to 60°C for 4–6 hours.
-
Critical Control Point: Do not exceed 80°C. Higher temperatures increase the risk of bis-coupling (reaction at C2).
-
-
Monitoring: LCMS should show the Mono-Aryl product (M+1 mass = Scaffold - Br + Aryl).
-
Success Criteria: Ratio of Mono-coupled (C4) to Bis-coupled (C2+C4) should be >10:1.
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol 3: Secondary Diversification (C2-Coupling)
Objective: To functionalize the remaining hindered C2-bromide. Rationale: The remaining bromide is sterically crowded. To force this coupling, we switch to a more active catalyst system (S-Phos or X-Phos) and higher temperatures. Alternatively, a Buchwald-Hartwig amination can be performed here to introduce a second amino group.
Option A: Suzuki Coupling (Bi-aryl synthesis)[1][2]
-
Catalyst: Pd₂(dba)₃ (2 mol%) + S-Phos (4 mol%)
-
Base: K₃PO₄ (3 equiv)
-
Solvent: Toluene/Water (10:1)
-
Temp: 100°C (or 120°C in Microwave) for 2–12 hours.
Option B: Buchwald-Hartwig (Amination)
-
Reagent: Secondary Amine (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%) + BINAP (10 mol%) or RuPhos.
-
Base: NaOtBu (1.5 equiv)
-
Solvent: Toluene (anhydrous)
-
Temp: 100°C for 12 hours.
Data Analysis & Quality Control
Regioselectivity Validation
To confirm that Protocol 2 selectively targeted the C4 position, 1H NMR analysis is required.
Table 1: NMR Shift Diagnostics for Regioisomer Determination
| Position | Proton Environment | Shift (δ ppm) - Starting Material | Shift (δ ppm) - C4 Coupled Product | Shift (δ ppm) - C2 Coupled Product |
| H-3 | Singlet (between Br atoms) | ~7.85 | ~7.60 (Shielded by aryl ring) | ~7.90 (Little change) |
| H-5 | Doublet (adj. to C4-Br) | ~7.50 | Shifted/Split | ~7.50 |
| H-6 | Doublet (adj. to CH2-N) | ~7.30 | ~7.35 | Shifted Downfield |
Note: In the C4-coupled product, the H-3 singlet often moves upfield due to the shielding cone of the new aryl ring, whereas C2 coupling disturbs the H-6 environment significantly.
Library QC Summary
For a typical 96-well plate library generation:
| Parameter | Acceptance Criteria | Typical Result | Action if Failed |
| Purity (UV 254) | > 85% | 92% | Re-purify via Prep-HPLC |
| Identity (MS) | [M+H]⁺ ± 0.5 Da | Match | Check for de-bromination (M-Br+H) |
| Recovery | > 20 mg | 35 mg | Check extraction efficiency |
References
-
Privileged Scaffolds in Drug Discovery: Welsch, M. E., et al. "Privileged Scaffolds for Library Design and Drug Discovery." Current Opinion in Chemical Biology, 2010.
-
Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
-
Site-Selective Coupling (General Principles): Fairlamb, I. J. S. "Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heteroarenes." Chemical Society Reviews, 2007.
-
Bromhexine Synthesis (Historical Context): Keck, J. "Syntheses in the Series of the Secretolytic Agent Bromhexine." Justus Liebigs Annalen der Chemie, 1963.
-
Buchwald-Hartwig Conditions: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011.
Safety Warning
-
Benzyl Halides: If utilizing an alkylation route instead of reductive amination, be aware that benzyl halides are potent lachrymators and alkylating agents. The reductive amination route described here mitigates this risk by using aldehydes.
-
Palladium Waste: All heavy metal waste must be segregated and disposed of according to EHS regulations.
Sources
Troubleshooting & Optimization
Preventing oxidation of N-(3,4-dibromobenzyl)butan-2-amine during storage
Technical Support Center
Guide: Preventing Oxidation of N-(3,4-dibromobenzyl)butan-2-amine During Storage
Introduction
Welcome to the technical support guide for N-(3,4-dibromobenzyl)butan-2-amine. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. N-(3,4-dibromobenzyl)butan-2-amine, like many secondary benzylamines, is susceptible to oxidative degradation upon exposure to atmospheric oxygen, heat, and light. This degradation can compromise sample purity, leading to inconsistent experimental results and potential formation of undesired byproducts. This guide provides in-depth answers to frequently asked questions and robust troubleshooting protocols to help you maintain the integrity and stability of your material during storage.
Section 1: Frequently Asked Questions (FAQs)
Q1: My vial of N-(3,4-dibromobenzyl)butan-2-amine has turned yellow/brown. What is happening?
A: The development of a yellow or brown color is a common visual indicator of amine oxidation. This discoloration is typically due to the formation of highly conjugated chromophoric species. The oxidation process is often a free-radical chain reaction known as autoxidation, which occurs when the amine is exposed to atmospheric oxygen.[1] The reaction can be accelerated by exposure to light and elevated temperatures.[2] The primary sites of oxidation are the nitrogen atom and the benzylic carbon (the carbon atom attached to both the nitrogen and the dibromophenyl ring).[3]
Q2: What are the likely degradation products from oxidation?
A: While a definitive analysis would require techniques like GC-MS or LC-MS, the known chemistry of secondary benzylamine oxidation points to several potential products. The two primary pathways are:
-
Oxidation at the Benzylic Position: The benzylic C-H bond is susceptible to oxidation, which can lead to the formation of an imine, N-(3,4-dibromobenzylidene)butan-2-amine. This imine can subsequently be hydrolyzed by trace moisture to form 3,4-dibromobenzaldehyde and butan-2-amine.[4][5]
-
Oxidation at the Nitrogen Atom: The secondary amine can be oxidized to form an N-hydroxylamine intermediate, which may be further oxidized to a nitrone derivative.[6]
The presence of these impurities can significantly impact the outcome of your experiments.
Q3: What are the ideal storage conditions to prevent this degradation?
A: To maximize the shelf-life of N-(3,4-dibromobenzyl)butan-2-amine, you must rigorously control its storage environment. The key is to create an environment that is cold, dark, dry, and oxygen-free.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[7][8] This is the most critical factor in preventing oxidation.
-
Temperature: Store at low temperatures, typically 2-8°C (refrigerated). For long-term storage (months to years), storage at -20°C is recommended. Avoid repeated freeze-thaw cycles.
-
Container: Use an amber glass vial with a tightly sealed, high-quality cap (e.g., a PTFE-lined cap) to protect the compound from light and moisture.[2][9]
-
Handling: When you need to use the compound, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.[10] If possible, handle the material in a glove box or under a stream of inert gas.[2][11]
Q4: Is using an inert atmosphere always necessary?
A: Yes. For anything other than very short-term storage (a few hours), an inert atmosphere is strongly recommended. Amines are particularly prone to autoxidation, a process that can be initiated by even small amounts of oxygen.[1][12] Displacing the oxygen in the vial's headspace with an inert gas like nitrogen or argon is a simple and effective method to halt this primary degradation pathway.[13][14][15] This practice, known as "inert gas blanketing," is standard procedure for preserving air-sensitive reagents.[7][8]
Q5: Can I add an antioxidant to the material?
A: While antioxidants are widely used to stabilize materials like polymers and lubricants, adding them directly to a pure chemical reagent is generally not advisable unless it is part of a specific formulation.[16][17] An added antioxidant would be an impurity in your starting material, which could interfere with downstream reactions or analyses. The most effective strategy for maintaining purity is not to add stabilizers but to prevent degradation by controlling the storage environment (inert gas, low temperature, light exclusion).
Section 2: Troubleshooting Guide: Investigating and Resolving Degradation
If you suspect your sample has been compromised, follow this logical workflow to assess the material and implement corrective actions.
Caption: Plausible oxidation pathway at the benzylic position.
The electron-withdrawing nature of the two bromine atoms on the phenyl ring may slightly decrease the rate of benzylic C-H bond cleavage compared to an unsubstituted benzylamine, but it does not prevent oxidation. [18]Therefore, preventative storage measures remain paramount.
References
-
Cambridge Sensotec. (n.d.). The Process of Inert Gas Blanketing. Retrieved from [Link]
-
MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
GasN2. (n.d.). Blanketing: protecting the integrity of your products with inert gas. Retrieved from [Link]
-
MDPI. (2022). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules, 29(1), 6047. Retrieved from [Link]
-
ProQuest. (2021). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. Retrieved from [Link]
-
Heriot-Watt University Research Portal. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Retrieved from [Link]
-
Global Trade Online Limited. (n.d.). Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. Retrieved from [Link]
-
Poly Processing. (2015). Tank Blanketing: A Look Into Nitrogen Blankets. Retrieved from [Link]
-
Linde. (n.d.). White Paper: Inerting in the chemical industry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. Retrieved from [Link]
-
ACS Publications. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. Retrieved from [Link]
-
SlideShare. (n.d.). Oxidation of Secondary and Primary Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Antioxidant action mechanisms of hindered amine stabilisers. Retrieved from [Link]
-
ACS Publications. (2020). Atmospheric Autoxidation of Amines. Environmental Science & Technology. Retrieved from [Link]
-
Air Products. (n.d.). Packaging, Inerting and Blanketing. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics and mechanism of the oxidation of Substituted Benzylamines by Oxo(Salen)Manganese (V) Complexes. Retrieved from [Link]
-
ACS Publications. (2021). Excellent Catalytic Performances of a Au/C–CuO Binary System in the Selective Oxidation of Benzylamines to Imines under Atmospheric Oxygen. ACS Omega. Retrieved from [Link]
-
Wikipedia. (n.d.). Autoxidation. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Retrieved from [Link]
Sources
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- 7. cambridge-sensotec.co.uk [cambridge-sensotec.co.uk]
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- 18. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reductive Amination of 3,4-Dibromobenzaldehyde
Welcome to the technical support center for the reductive amination of 3,4-dibromobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the expertise to overcome common challenges and optimize your reaction yields.
Introduction to the Challenge
Reductive amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds.[1][2] The reaction of 3,4-dibromobenzaldehyde, an electron-deficient aromatic aldehyde, presents a unique set of challenges that require careful consideration of reagents and reaction conditions to achieve high yields and purity. This guide provides a structured approach to troubleshooting and optimizing this specific transformation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the reductive amination of 3,4-dibromobenzaldehyde.
Issue 1: Low or No Product Formation
Question: I am not observing any significant formation of my desired secondary or tertiary amine product. What are the likely causes and how can I fix this?
Answer:
Low or no product formation is a common issue that can often be traced back to several key factors. Let's break down the potential causes and their solutions in a logical sequence.
1. Inefficient Imine Formation: The crucial first step of reductive amination is the formation of an imine intermediate.[3][4] For an electron-deficient aldehyde like 3,4-dibromobenzaldehyde, this step can be sluggish.
-
Causality: The electron-withdrawing bromine atoms on the aromatic ring decrease the electron density of the carbonyl carbon, making it less electrophilic and slowing down the initial nucleophilic attack by the amine.
-
Solutions:
-
Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating imine formation.[5][6] Be cautious with the amount of acid, as excess can protonate the amine, rendering it non-nucleophilic.[7]
-
Azeotropic Water Removal: Imine formation is a reversible equilibrium reaction that produces water.[3] Removing water as it forms will drive the equilibrium towards the imine. This can be achieved by using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) or by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.
-
Pre-formation of the Imine: Consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent.[8][9] This allows for optimization of the imine formation step independently. You can monitor the formation of the imine by techniques like TLC or NMR spectroscopy before proceeding with the reduction.[6]
-
2. Inappropriate Reducing Agent or Reaction Conditions: The choice of reducing agent and the conditions under which it is used are critical for success.
-
Causality: A reducing agent that is too harsh may reduce the aldehyde before it has a chance to form the imine. Conversely, a reagent that is too mild may not be effective in reducing the imimine intermediate.
-
Solutions:
-
Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice for reductive aminations because it is mild enough not to significantly reduce the aldehyde but is effective at reducing the iminium ion.[3][4][9] It is particularly useful for one-pot reactions.
-
Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent, NaBH₃CN, is effective under mildly acidic conditions (pH 4-5), where the iminium ion is readily formed and reduced.[1][7] However, be aware of the potential for toxic cyanide byproducts during workup.[2][3]
-
Sodium Borohydride (NaBH₄): While a less selective reducing agent, NaBH₄ can be used effectively in a two-step process after the imine has been pre-formed.[9][10] Adding NaBH₄ to a reaction mixture containing both the aldehyde and amine can lead to competitive reduction of the aldehyde.
-
3. Poor Quality of Reagents or Solvents:
-
Causality: Impurities in starting materials or the presence of water in solvents can significantly impact the reaction.
-
Solutions:
-
Reagent Purity: Ensure the 3,4-dibromobenzaldehyde and the amine are of high purity.
-
Anhydrous Conditions: Use anhydrous solvents, especially when using water-sensitive reagents like STAB.[9]
-
Issue 2: Formation of Side Products
Question: My reaction is producing significant amounts of side products, such as the corresponding alcohol from the reduction of the aldehyde or over-alkylation of the amine. How can I minimize these?
Answer:
The formation of side products is a clear indicator that the reaction conditions are not optimized for the desired transformation.
1. Aldehyde Reduction to Alcohol:
-
Causality: This occurs when the reducing agent is too reactive and preferentially reduces the aldehyde over the imine. This is a common issue when using strong reducing agents like sodium borohydride in a one-pot procedure.[7][9]
-
Solutions:
-
Switch to a Milder Reducing Agent: As mentioned previously, sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are more selective for the imine/iminium ion and will minimize the reduction of the starting aldehyde.[3][4][7]
-
Two-Step Procedure: If you must use NaBH₄, ensure complete imine formation before its addition. Monitor the disappearance of the aldehyde by TLC or another suitable analytical technique.[9]
-
2. Over-alkylation of Primary Amines:
-
Causality: When using a primary amine, the initially formed secondary amine product can react further with another molecule of the aldehyde to form a tertiary amine.[11]
-
Solutions:
3. Homocoupling of the Aldehyde:
-
Causality: Under certain conditions, especially with some catalytic systems, the aldehyde can undergo self-condensation or other side reactions.
-
Solutions:
-
Careful Temperature Control: Avoid excessively high temperatures which can promote side reactions.
-
Re-evaluate Catalysts: If using a metal catalyst, ensure it is appropriate for the desired transformation and that the reaction conditions are optimized.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the reductive amination of 3,4-dibromobenzaldehyde?
The choice of solvent depends on the reducing agent. For sodium triacetoxyborohydride (STAB), a non-protic solvent like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) is preferred as STAB is water-sensitive.[8][9] For sodium cyanoborohydride (NaBH₃CN), methanol is a common solvent.[9] When using sodium borohydride in a two-step process, methanol or ethanol are suitable.[9]
Q2: Do I need to add an acid catalyst?
For an electron-deficient aldehyde like 3,4-dibromobenzaldehyde, adding a catalytic amount of a weak acid like acetic acid is highly recommended to facilitate imine formation.[8][12] However, for more reactive aldehydes, it may not be necessary.[4]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You can track the consumption of the starting aldehyde and the formation of the product. Staining with a suitable agent (e.g., potassium permanganate) can help visualize the spots. For more quantitative analysis, techniques like GC-MS or LC-MS can be employed.
Q4: My amine starting material is a hydrochloride salt. Can I use it directly?
Amine salts are generally not suitable for direct use as the amine needs to be in its free base form to act as a nucleophile.[13] You will need to add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to neutralize the salt in situ. Typically, one equivalent of base is added for each equivalent of the amine salt.
Q5: What is a typical work-up procedure for this reaction?
A standard work-up procedure involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild acid, depending on the reaction conditions and the nature of the product. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate, DCM). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography, crystallization, or distillation.[14]
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
To a solution of 3,4-dibromobenzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add the amine (1.1-1.2 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCE or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography).
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)
-
Dissolve 3,4-dibromobenzaldehyde (1.0 eq) and the amine (1.1 eq) in methanol.
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature and monitor the formation of the imine by TLC. If the reaction is slow, gentle heating (40-50 °C) can be applied.
-
Once the imine formation is complete (disappearance of the aldehyde spot on TLC), cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) in small portions.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reduction of the imine by TLC.
-
Once the reaction is complete, quench by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product.
Data Presentation
| Reducing Agent | Selectivity | Typical Solvent(s) | Key Considerations |
| Sodium Triacetoxyborohydride (STAB) | High (reduces imines/iminium ions much faster than aldehydes) | DCE, DCM, THF | Moisture sensitive; good for one-pot reactions.[4][9] |
| Sodium Cyanoborohydride (NaBH₃CN) | High (selective for iminium ions at pH 4-5) | Methanol | Toxic cyanide byproducts; effective for one-pot reactions.[1][3][7] |
| Sodium Borohydride (NaBH₄) | Low (reduces both aldehydes and imines) | Methanol, Ethanol | Best used in a two-step procedure after imine formation.[9] |
Visualizations
Reductive Amination Workflow
Caption: General workflow for the two-step reductive amination process.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield in reductive amination.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
PMC. (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Retrieved from [Link]
-
Myers, A. (n.d.). Chem 115. Retrieved from [Link]
-
SciSpace. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. Retrieved from [Link]
-
Edgar, K. J., & Zhang, L. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 169, 236–244. [Link]
-
ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts? Retrieved from [Link]
-
Reddit. (n.d.). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]
- Google Patents. (n.d.). CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.
-
ChemWhat. (n.d.). 2-Amino-3,5-dibromobenzaldehyde CAS#: 50910-55-9. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]
-
BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]
-
Reddit. (n.d.). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]
-
Reddit. (n.d.). I don't understand what Is the problem. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Reaction pathway for the reductive amination with benzaldehyde and... Retrieved from [Link]
-
Reddit. (n.d.). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]
-
RSC Publishing. (n.d.). Accepted Manuscript. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h... Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dibromobenzaldehyde. Retrieved from [Link]
Sources
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- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
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- 11. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
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- 14. rsc.org [rsc.org]
Technical Support Center: Handling the Hygroscopic Nature of Amine Hydrochloride Salts
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on the challenges posed by the hygroscopic nature of amine hydrochloride salts. This resource offers in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Introduction: The Challenge of Hygroscopicity
Amine hydrochloride salts are widely used in pharmaceutical development and organic synthesis due to their increased water solubility and stability compared to the free base form.[1] However, their hygroscopic nature—the tendency to absorb moisture from the atmosphere—presents significant challenges in the laboratory.[2][3] This moisture absorption can lead to a host of problems, including:
-
Inaccurate Weighing: Absorption of water leads to erroneously high mass measurements, impacting solution concentration and stoichiometric calculations.
-
Physical State Changes: The uptake of water can cause the solid material to clump, become gummy, or even deliquesce (dissolve in the absorbed water).[3][4]
-
Altered Chemical Properties: The presence of water can affect the salt's stability, solubility, and reactivity in subsequent chemical reactions.[2][3]
-
Compromised Analytical Results: Water content can interfere with various analytical techniques, leading to inaccurate characterization.
This guide provides practical, field-proven strategies to mitigate these issues, ensuring the accuracy and reproducibility of your experimental results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter when working with hygroscopic amine hydrochloride salts.
Issue 1: My amine hydrochloride salt is clumping or has become a paste.
Q: I opened a new bottle of an amine hydrochloride salt, and it appears clumpy. An older bottle of the same compound in the lab is now a thick paste. What happened, and can I still use it?
A: This is a classic sign of moisture absorption.[3] The degree of clumping or paste formation is directly related to the extent of water uptake from the atmosphere. This can occur due to improper storage, repeated openings of the container in a humid environment, or a compromised container seal.
Root Cause Analysis:
-
Improper Storage: Storing the salt in an area with high humidity is a primary cause.[5] Laboratories without humidity control are particularly susceptible.
-
Frequent Container Access: Each time the container is opened, the headspace is refreshed with ambient air, introducing more moisture.
-
Inadequate Sealing: A poorly sealed container allows for continuous moisture ingress.
Corrective Actions:
-
Drying the Material: For clumped solids, you may be able to dry the material. However, for pastes, the high water content makes this challenging and often impractical.[3] Gentle heating in a vacuum oven is a common method, but care must be taken to avoid thermal decomposition.[2] Always consult the material's safety data sheet (SDS) for thermal stability information.
-
Verification of Water Content: Before using a previously opened and potentially compromised salt, it is crucial to determine its water content. Techniques like Karl Fischer titration or Thermogravimetric Analysis (TGA) can provide an accurate measurement.
-
Proper Storage is Key: To prevent this issue, always store hygroscopic salts in a desiccator or a glove box with a controlled, low-humidity atmosphere.[4][6]
Workflow for Handling a Clumped Amine Hydrochloride Salt
Caption: Decision workflow for handling a clumped hygroscopic salt.
Issue 2: My reaction yield is inconsistent, and I suspect the amine hydrochloride salt is the culprit.
Q: I'm performing a reaction where the stoichiometry is critical. My yields are fluctuating significantly between batches, even though I'm weighing the amine hydrochloride salt carefully. Could its hygroscopic nature be the cause?
A: Absolutely. Inconsistent water content in your starting material is a very likely cause of fluctuating yields. If you are weighing out 100 mg of a hygroscopic salt, but an unknown percentage of that weight is water, the actual amount of the amine salt you are adding is less than 100 mg.
Root Cause Analysis:
-
Inaccurate Molar Quantity: The absorbed water contributes to the total weight, leading to an underestimation of the actual moles of the amine salt being used.
-
Reaction Inhibition: In some reactions, particularly those sensitive to water (e.g., involving organometallics or certain coupling reactions), the presence of excess water can inhibit the reaction or lead to unwanted side products.
Corrective Actions:
-
Standardize Drying Procedure: Before each use, dry a sufficient amount of the amine hydrochloride salt under vacuum at a temperature known not to cause decomposition.[2][7] Allow it to cool to room temperature in a desiccator before weighing.
-
Weighing by Difference: This technique minimizes the sample's exposure to the atmosphere during weighing.
-
Use of a Glove Box: For highly sensitive reactions, weighing and handling the salt inside a glove box with a dry, inert atmosphere is the best practice.[6][8]
Experimental Protocol: Weighing a Hygroscopic Amine Hydrochloride Salt by Difference
-
Preparation: Place the sealed container of the dried amine hydrochloride salt and a clean, empty reaction flask (or vial) inside a desiccator to equilibrate.
-
Initial Weighing: Tare the analytical balance. Quickly remove the container of the salt from the desiccator, close the balance doors, and record its mass to the highest precision.
-
Transfer: Remove the container from the balance. Open it and quickly transfer an approximate amount of the salt to the reaction flask. Immediately reseal the salt container.
-
Final Weighing: Place the resealed container back on the tared balance and record the new, lower mass.
-
Calculation: The difference between the initial and final mass is the exact amount of salt transferred to the reaction flask.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store hygroscopic amine hydrochloride salts?
A1: The ideal storage method is in a tightly sealed container placed inside a desiccator containing a suitable desiccant (e.g., anhydrous calcium sulfate, silica gel).[4] For highly hygroscopic or moisture-sensitive compounds, storage in a glove box under an inert atmosphere (e.g., nitrogen or argon) is recommended.[6][9]
Q2: How quickly should I weigh a hygroscopic salt?
A2: You should weigh hygroscopic materials as quickly as possible, keeping the balance doors closed to minimize air currents and exposure to ambient humidity.[10] The goal is to limit the time the material is exposed to the open atmosphere.
Q3: Can I dry a hydrated amine hydrochloride salt?
A3: It depends. Some salts are supplied as specific hydrates (e.g., salt•2H₂O). In these cases, the water of hydration is part of the formula weight, and drying them will alter their chemical identity and lead to incorrect molar calculations.[7] Always check the product label and documentation. If the material is anhydrous but has absorbed atmospheric moisture, then drying is appropriate.
Q4: What are the best analytical techniques to determine the water content of my amine hydrochloride salt?
A4: Several methods can be used to quantify water content:
-
Karl Fischer Titration: This is one of the most accurate and specific methods for determining water content.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. A weight loss step at a temperature consistent with the boiling point of water can be used to quantify moisture content.
-
Near-Infrared (NIR) Spectroscopy: NIR can be a rapid and non-destructive method for determining water content, often used in process and quality control settings.[11]
Quantitative Data Summary: Common Drying and Analytical Techniques
| Technique | Principle | Application | Considerations |
| Drying | |||
| Vacuum Oven | Removal of volatiles at reduced pressure and elevated temperature. | General purpose drying of thermally stable compounds. | Risk of thermal decomposition if the temperature is too high.[2] |
| Desiccator | Static removal of moisture using a desiccant. | Storage and cooling of dried materials. | Slower than active drying methods. |
| Analysis | |||
| Karl Fischer Titration | Titration with a reagent that reacts specifically with water. | Accurate quantification of low levels of water. | Requires specialized equipment. |
| TGA | Measurement of mass loss upon heating. | Quantification of water and other volatiles. | Cannot distinguish between water and other volatile components with similar boiling points. |
| NIR Spectroscopy | Measurement of the absorption of near-infrared radiation by water molecules. | Rapid, non-destructive analysis. | Requires calibration with samples of known water content.[11] |
Logical Relationship: Storage and Handling of Hygroscopic Salts
Caption: Interrelationship of proper storage and handling to achieve reliable experimental outcomes.
References
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]
-
wikiHow. (2025, February 24). How to Dry Damp Salt: 9 Steps (with Pictures). Retrieved from [Link]
-
Quality Scales Unlimited. (n.d.). 5 Best Practices for Analytical Balances. Retrieved from [Link]
-
CORECHEM Inc. (n.d.). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link]
-
Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. r/chemistry. Retrieved from [Link]
-
Labcompare.com. (2023, April 14). The Do's and Don'ts of Laboratory Balances. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]
-
Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved from [Link]
-
American Pharmaceutical Review. (2014, April 29). Rapid Method for Moisture Content in Sodium Chloride Salt Using a Portable Spectrometer. Retrieved from [Link]
-
American Chemical Society. (1938). Drying and Weighing Hygroscopic Substances in Microanalysis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. Retrieved from [Link]
-
Sussex Damp Experts. (n.d.). Hygroscopic Salts. Retrieved from [Link]
-
Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]
-
Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]
-
Sciencemadness.org. (2007, October 11). drying the water out of hygroscopic crystals. Retrieved from [Link]
-
University of Pittsburgh, Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
-
Sussex Damp Experts. (n.d.). Hygroscopic Salt Behaviour. Retrieved from [Link]
-
ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, May 20). How do I measure out these salts using the proper method? Retrieved from [Link]
-
Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]
-
Enlighten Theses. (2012, December 10). Amine hydrochloride salts: a problem in polyurethane synthesis. Retrieved from [Link]
-
SUEZ Water Technologies & Solutions. (n.d.). Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to mo. Retrieved from [Link]
-
PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]
Sources
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- 2. tutorchase.com [tutorchase.com]
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- 4. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 5. How to Dry Damp Salt: 9 Steps (with Pictures) - wikiHow [wikihow.com]
- 6. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
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- 8. researchgate.net [researchgate.net]
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Validation & Comparative
Comparative 1H NMR Analysis Guide: (Butan-2-yl)[(3,4-dibromophenyl)methyl]amine
The following guide provides a high-fidelity technical analysis of the 1H NMR spectral characteristics of (Butan-2-yl)[(3,4-dibromophenyl)methyl]amine (CAS: 1599373-39-3). This document is structured to assist analytical chemists and drug discovery researchers in the validation and structural assignment of this specific secondary amine intermediate.
Executive Summary & Structural Logic
Compound Class: Secondary Benzylamine Core Challenge: Unambiguous assignment of the regio-isomeric aromatic protons (3,4-dibromo substitution) and resolution of the diastereotopic benzylic protons induced by the chiral sec-butyl center.
This guide compares two primary solvent systems (CDCl₃ vs. DMSO-d₆ ) to demonstrate how solvent selection impacts resolution and structural confirmation. While CDCl₃ is the standard for high-throughput screening, DMSO-d₆ is superior for detailed structural elucidation of this amine due to diastereotopic enhancement and NH proton localization.
Structural Spin Systems
-
Aromatic Domain (Ar-H): A 1,3,4-trisubstituted ring pattern. The 3,4-dibromo motif creates a distinct splitting pattern (d, d, dd) heavily influenced by the electron-withdrawing bromine atoms.
-
Benzylic Linker (Ar-CH₂-N): Protons adjacent to the chiral center.
-
Chiral Amine Tail (N-sec-Butyl): A complex aliphatic system containing a chiral methine (
), a diastereotopic methylene ( ), and two non-equivalent methyl groups.
Comparative Analysis: Solvent Performance
The choice of solvent fundamentally alters the spectral topology of this molecule. Below is a comparative performance review of the two industry-standard alternatives.
Alternative A: Chloroform-d (CDCl₃)
-
Status: Standard Screening Solvent.
-
Performance:
-
NH Signal: Often appears as a broad, low-intensity singlet around 1.2–1.8 ppm. It frequently overlaps with the alkyl region, making integration unreliable.
-
Benzylic Resonance: Typically appears as a singlet. The fast exchange of the NH proton and rapid conformational rotation averages the magnetic environment of the benzylic protons, masking the diastereotopic effect of the adjacent chiral center.
-
Use Case: Quick purity checks and concentration verification.
-
Alternative B: Dimethyl Sulfoxide-d₆ (DMSO-d₆)
-
Status: High-Definition Structural Validation.
-
Performance:
-
NH Signal: Shifts downfield (approx. 2.0–3.5 ppm) and sharpens due to hydrogen bonding with the solvent. This allows for direct integration (1H) to confirm the secondary amine status.
-
Diastereotopic Resolution: The high viscosity and polarity of DMSO often slow the rotation around the N-C(chiral) bond. This can resolve the benzylic
into an AB quartet (two doublets), providing definitive proof of the adjacent chiral center. -
Use Case: Full structural characterization (IND-enabling studies) and distinguishing from achiral impurities (e.g., N-butyl analogs).
-
Quantitative Spectral Data (Predicted)
Data derived from chemometric simulation algorithms calibrated against 3,4-dibromobenzyl standards.
| Proton Assignment | Multiplicity | Shift (CDCl₃) δ ppm | Shift (DMSO-d₆) δ ppm | Coupling ( |
| Ar-H5 (Ortho to Br) | Doublet (d) | 7.58 | 7.65 | |
| Ar-H2 (Iso. b/w Br/CH2) | Doublet (d) | 7.52 | 7.58 | |
| Ar-H6 (Ortho to CH2) | Doublet of Doublets (dd) | 7.15 | 7.22 | |
| Benzylic CH₂ | Singlet (s) / AB-q | 3.75 (s) | 3.68 (AB-q)* | - |
| N-CH (Methine) | Multiplet (m) | 2.55 - 2.65 | 2.45 - 2.55 | - |
| NH (Amine) | Broad Singlet (br s) | 1.30 (variable) | 2.10 (variable) | - |
| Alkyl CH₂ (Ethyl) | Multiplet (m) | 1.40 - 1.55 | 1.35 - 1.50 | - |
| CH₃ (Doublet) | Doublet (d) | 1.05 | 1.02 | |
| CH₃ (Triplet) | Triplet (t) | 0.90 | 0.88 |
*Note: In DMSO-d6, the benzylic protons may appear as a singlet or a tight AB quartet depending on the specific concentration and temperature.
Advanced Characterization Strategy (Workflow)
To ensure scientific integrity, a 1D spectrum is often insufficient for distinguishing the 3,4-dibromo regioisomer from 2,4- or 3,5- isomers. A 2D NMR workflow is required.
Logical Assignment Workflow
The following diagram illustrates the decision pathway for assigning the aromatic regiochemistry using HSQC and COSY correlations.
Figure 1: Logical workflow for verifying the 3,4-dibromo substitution pattern and spatial connectivity.
Detailed Experimental Protocol
A. Sample Preparation
To avoid concentration-dependent shifts (especially for the NH proton), follow this standardized protocol.
-
Massing: Weigh 5.0 – 10.0 mg of the amine into a clean vial.
-
Solvent Addition:
-
For Routine Check: Add 0.6 mL CDCl₃ (containing 0.03% TMS).
-
For Structural Validation: Add 0.6 mL DMSO-d₆ .
-
-
Homogenization: Sonicate for 30 seconds. Ensure the solution is clear; any suspension will broaden peaks.
-
Filtration (Optional): If solid particulates remain, filter through a glass wool plug directly into the NMR tube to prevent magnetic inhomogeneity.
B. Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zg30 (30° excitation pulse) to allow faster relaxation.
-
Relaxation Delay (D1): Set to 2.0 seconds . (Note: If quantitative integration of the aromatic protons is critical for purity calculation, increase D1 to 10.0 seconds to account for the long T1 relaxation times of aromatic protons adjacent to bromine).
-
Number of Scans (NS):
-
1H 1D: 16 scans (CDCl₃) or 32 scans (DMSO-d₆).
-
COSY: 4 scans per increment (256 increments).
-
-
Temperature: 298 K (25°C). Variation in temperature can be used to coalesce or resolve the diastereotopic benzylic protons in DMSO.
References
-
Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Standard reference for aromatic coupling constants).
-
Reich, H. J. (2024). "Proton NMR Chemical Shifts." University of Wisconsin-Madison Chemistry. Link
- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for additive substituent rules in benzenes).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
